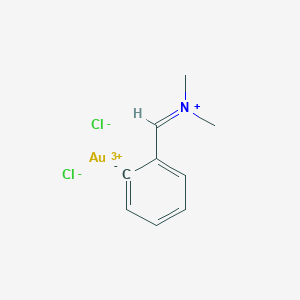
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,4-benzothiazines This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a catalyst such as ceric ammonium nitrate (CAN) at room temperature. The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes intramolecular nucleophilic attack, leading to the formation of the benzothiazine ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as interleukins, cyclooxygenase-2 (COX-2), and caspases . The compound’s ability to form stable complexes with these targets contributes to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
1,4-Benzothiazine: An analogue of phenothiazine, which is used in the synthesis of various pharmaceuticals and agrochemicals.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
Phenothiazine: Widely used in the pharmaceutical industry for its antipsychotic and antiemetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate ester group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90252-62-3 |
|---|---|
Formule moléculaire |
C12H13NO2S |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
methyl 3,4-dimethyl-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-8-11(12(14)15-3)16-10-7-5-4-6-9(10)13(8)2/h4-7H,1-3H3 |
Clé InChI |
XQNIGTOCJFBMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C2N1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
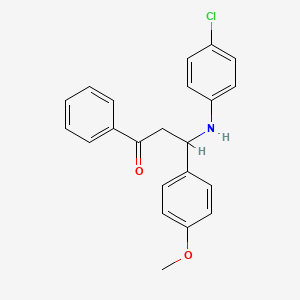
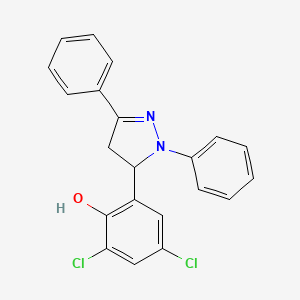
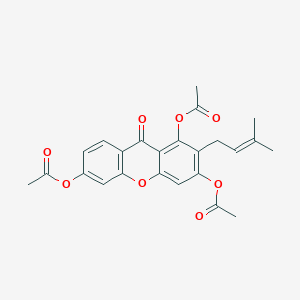
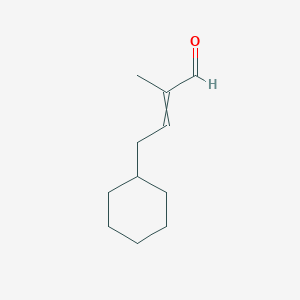
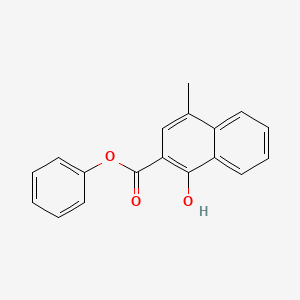
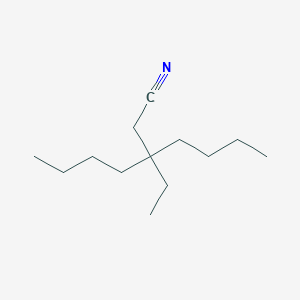
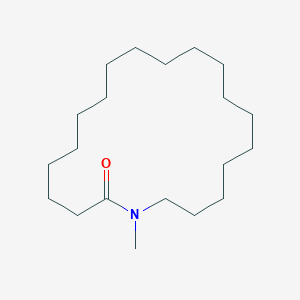
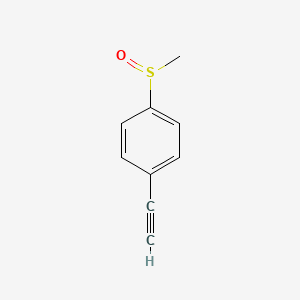

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
